

Application Notes and Protocols: Phen-DC3 in Single-Molecule G-Quadruplex Studies

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Compound of Interest

Compound Name: Phen-DC3

Cat. No.: B11935251

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Introduction

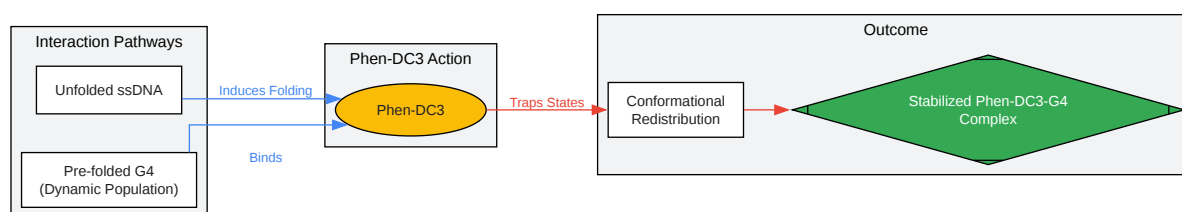
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are implicated in a variety of crucial biological processes, including the regulation of DNA replication, gene expression, and the maintenance of telomeres.[1][2] Their prevalence in the promoter regions of many oncogenes makes them attractive targets for anticancer drug development.[3]

Phen-DC3 is a highly specific and potent G-quadruplex-stabilizing ligand from the bisquinolinium class.[4][5] Its ability to bind with high affinity to G4 structures allows researchers to probe their formation, dynamics, and biological functions.[4] Single-molecule techniques, particularly Förster Resonance Energy Transfer (smFRET), have become invaluable for studying these interactions, as they circumvent the population averaging of ensemble methods and allow direct observation of conformational heterogeneity and real-time dynamics.[1][6]

These application notes provide a summary of quantitative data, key experimental protocols, and workflows for utilizing **Phen-DC3** in the single-molecule investigation of G-quadruplexes.

Mechanism of Action of Phen-DC3

Single-molecule studies have revealed that **Phen-DC3** interacts with G-quadruplexes through a multi-faceted mechanism. It not only binds to pre-folded G4 structures but can also actively induce the folding of G4s from unfolded single-stranded DNA.[6] Upon binding, **Phen-DC3** leads to significant conformational redistribution of the DNA. This process involves trapping dynamically populated, short-lived conformational states rather than directly interconverting stable G4 conformations.[6] High-resolution NMR studies have shown that **Phen-DC3** can cause a complete refolding of human telomeric DNA from a hybrid-1 to an antiparallel chair-type structure, where the ligand intercalates between G-quartets.[5][7] This strong stabilizing interaction is sufficient to impede the activity of specialized G4-resolving helicases and can trigger genomic instability at G4-forming sequences in vivo.[4][8]



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Caption: Logical workflow of **Phen-DC3**'s interaction with G-quadruplex DNA.

Quantitative Data Summary

The following tables summarize key quantitative metrics for **Phen-DC3**'s interaction with various DNA structures, as determined by a range of biophysical techniques.

Table 1: Binding Affinity and Selectivity

Target DNA	Method	Parameter	Value	Reference
G4-CEB1	FRET-melting	DC ₅₀ (K ⁺)	0.4–0.5 μ M	[4]
dsDNA	Single-Molecule Stretching	K _e	0.5–2.1 μ M	[9]
Mitochondrial G4s	Surface Plasmon Resonance (SPR)	K _e	1.10–6.73 μ M	[10]

DC₅₀: Concentration of ligand required to displace 50% of a fluorescent probe. K_e: Dissociation constant.

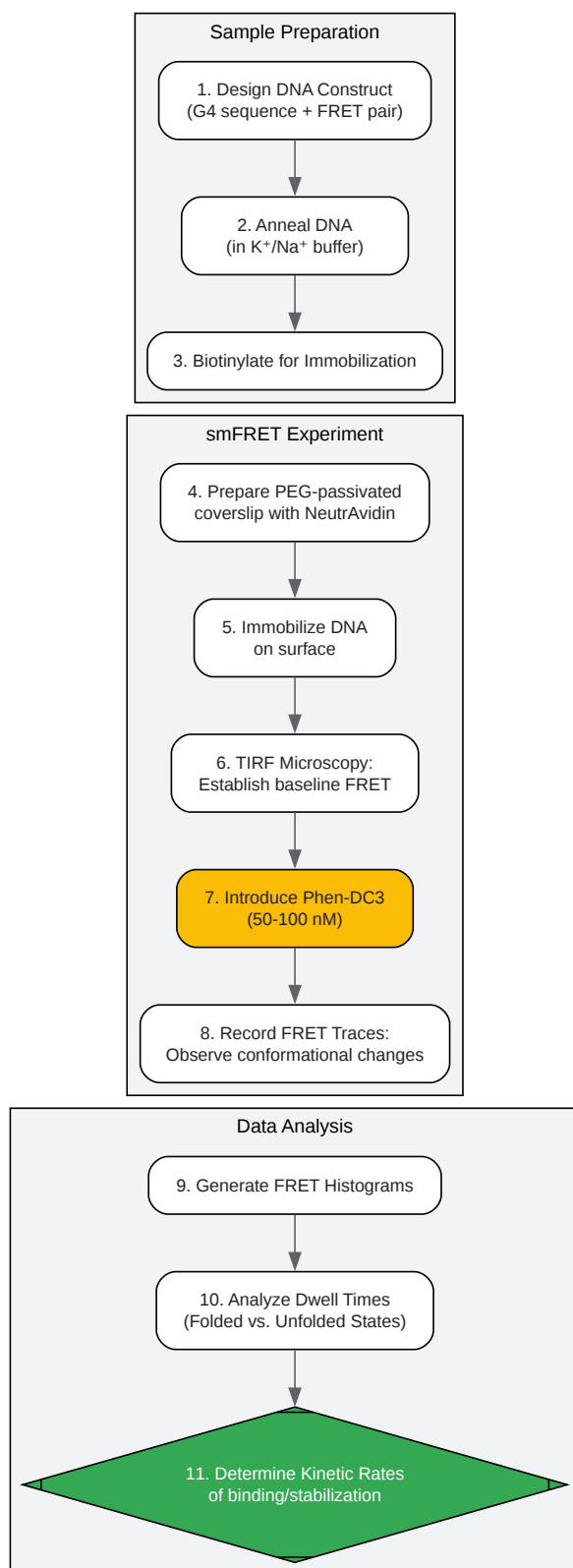
Table 2: Helicase Inhibition

Helicase	G4 Substrate	Method	Parameter	Value	Reference
FANCI	Not Specified	Not Specified	IC ₅₀	65 \pm 6 nM	[11]
DinG	Not Specified	Not Specified	IC ₅₀	50 \pm 10 nM	[11]
Pif1 (yeast)	G4-CEB1	Not Specified	Inhibition	Efficient	[4]
RHAU	Parallel/Nonparallel GQs	smFRET	Dislodging	Sufficient to dislodge	[8][12]

IC₅₀: Half-maximal inhibitory concentration.

Application 1: Single-Molecule FRET Analysis of Phen-DC3 Binding and G4 Stabilization

Single-molecule FRET (smFRET) is a powerful technique to observe the conformational dynamics of G-quadruplexes upon ligand binding. By labeling the DNA strand with a donor-acceptor fluorophore pair, changes in FRET efficiency report on the folding and unfolding of the G4 structure in real-time.





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